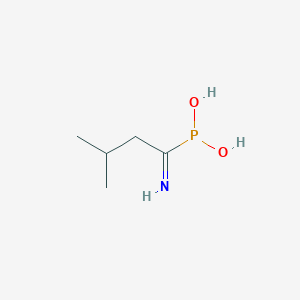

(1-Amino-3-methyl-butyl)-phosphinic acid

Beschreibung

Contextualization within the Landscape of Organophosphorus Compounds

Organophosphorus compounds are integral to medicinal chemistry and biology, a field that is continuously growing. jelsciences.com This class of molecules is diverse, ranging from naturally occurring substances essential for life, such as Adenosine Triphosphate (ATP), to synthetic agents used in medicine and agriculture. jelsciences.comresearchgate.net A defining characteristic of many of these compounds is the presence of a stable carbon-phosphorus (C-P) bond, which distinguishes them from phosphate (B84403) esters that have a more labile oxygen-phosphorus bond. nih.gov

Phosphinic acids and their derivatives, like (1-Amino-3-methyl-butyl)-phosphinic acid, represent a specific subclass of organophosphorus compounds. taylorandfrancis.com They are structurally similar to phosphates and phosphonates but possess unique properties due to the direct C-P linkage. nih.gov This bond is resistant to chemical and enzymatic degradation, a feature that has been widely exploited in drug design. nih.gov The versatility of organophosphorus chemistry has led to the development of numerous drugs, including antiviral agents and bisphosphonates for treating bone-related diseases. jelsciences.comresearchgate.netrsc.org The field also encompasses a vast number of compounds with applications in materials science and as catalysts in organic synthesis. frontiersin.org

Fundamental Significance as an α-Amino Acid Mimetic and Peptidomimetic Scaffold

The core significance of this compound in chemical biology stems from its ability to mimic the structure of α-amino acids, the building blocks of proteins. The phosphinic acid group can act as a bioisostere of the carboxylic acid group found in natural amino acids. More importantly, when incorporated into a larger molecule, the phosphinic acid moiety can serve as a transition-state analogue inhibitor of certain enzymes, particularly metalloproteases. researchgate.netnih.gov

Peptides containing a phosphinic acid linkage, known as phosphinic peptides, are designed to mimic the tetrahedral intermediate formed during the enzymatic hydrolysis of a peptide bond. nih.gov This resemblance allows them to bind tightly to the active site of an enzyme, often with high affinity and selectivity. researchgate.netnih.gov The phosphorus moiety can effectively interact with metal ions, such as the zinc cation present in the active site of Zn-metalloproteases, which are crucial targets in various diseases. nih.gov Consequently, phosphinic acids like the title compound serve as a fundamental scaffold for creating potent and specific enzyme inhibitors, which are invaluable as tool compounds for studying biological pathways and as potential therapeutic agents. researchgate.netnih.gov

Evolution of Research Trajectories and Academic Interest in Phosphinic Acid Analogues

Academic and industrial interest in phosphorus-containing compounds has evolved significantly over the decades. The discovery of naturally occurring phosphonates in 1959 marked a pivotal moment, revealing that nature had long utilized the stable C-P bond. nih.gov In the 1970s, the independent discovery and subsequent commercialization of the phosphonate (B1237965) herbicide glyphosate (B1671968) brought widespread attention to the utility of synthetic organophosphorus compounds. wikipedia.org

Research into phosphinic acids as peptide analogues gained momentum as scientists sought stable mimics of peptide bonds for drug development. researchgate.net Early synthetic methods have been progressively refined to allow for more efficient and selective preparation of these complex molecules. rsc.orgorganic-chemistry.org The trajectory of research has moved from the synthesis of simple analogues to the rational design of highly complex and specific phosphinic peptides. nih.gov These compounds are no longer just seen as potential drugs but are now being developed as sophisticated "tool compounds," such as activity-based probes, to investigate enzyme function in complex biological systems like functional proteomics. researchgate.netnih.gov This evolution reflects a deepening understanding of the chemistry and biology of phosphinic acids and their expanding role in science. nih.gov

Overview of Current Research Paradigms and Unaddressed Inquiries

Current research involving phosphinic acid analogues is multi-faceted, with several key paradigms shaping the field. A primary focus remains on the discovery of new therapeutic agents targeting a wide range of diseases, including cancer, infections, and neurodegenerative disorders. researchgate.netnih.gov The design of highly selective inhibitors for specific enzyme subtypes continues to be a major goal to improve efficacy and reduce potential off-target effects.

Another significant research area is the development of innovative applications for these compounds beyond direct enzyme inhibition. This includes their use as activity-based probes for diagnostic and research purposes, allowing for the visualization and quantification of enzyme activity in cells and tissues. nih.gov Furthermore, the unique metal-chelating properties of phosphinates are being explored for applications in nuclear medicine, where they can serve as ligands for radioisotopes in imaging and therapy. researchgate.net

Despite considerable progress, several inquiries remain unaddressed. The development of more general, efficient, and stereoselective synthetic methods for preparing complex phosphinic acids is an ongoing challenge for chemists. frontiersin.org From a biological perspective, the full spectrum of the biological functions of many organophosphorus compounds is still not completely understood. jelsciences.com Researchers continue to investigate the precise molecular interactions that govern the high affinity and selectivity of phosphinic peptide inhibitors to guide the future design of even more effective molecules. nih.gov

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H12NO2P |

|---|---|

Molekulargewicht |

149.13 g/mol |

IUPAC-Name |

3-methylbutanimidoylphosphonous acid |

InChI |

InChI=1S/C5H12NO2P/c1-4(2)3-5(6)9(7)8/h4,6-8H,3H2,1-2H3 |

InChI-Schlüssel |

UMMREILHNONHFP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(=N)P(O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 1 Amino 3 Methyl Butyl Phosphinic Acid and Its Stereoisomers

Asymmetric Synthesis Approaches for Enantiopure (1-Amino-3-methyl-butyl)-phosphinic Acid

Accessing enantiomerically pure forms of α-aminophosphinic acids is crucial, as the biological activity of such compounds is often dependent on the absolute configuration of the α-carbon. nih.gov Methodologies for achieving this can be broadly categorized into syntheses employing chiral auxiliaries, asymmetric catalysis, and biocatalytic or enzymatic resolutions.

Chiral Auxiliary-Mediated Syntheses

A reliable strategy for controlling stereochemistry is the temporary incorporation of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This involves covalently attaching a chiral molecule to an achiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent example is the Schöllkopf method, which uses bis-lactim ethers derived from chiral amino acids like L-valine. biosynth.com This auxiliary creates a masked glycine (B1666218) unit that can be deprotonated and reacted with an electrophile, such as 1-iodo-2-methylpropane (B147064) (an isobutyl halide), to introduce the side chain of the target molecule. The bulky auxiliary shields one face of the resulting enolate, directing the alkylation to the opposite face with high diastereoselectivity. Subsequent acidic hydrolysis cleaves the auxiliary, liberating the desired enantiopure α-aminophosphinic acid. biosynth.com

Another powerful approach involves the use of chiral N-tert-butanesulfinimines. These are formed by condensing a chiral tert-butanesulfinamide with an aldehyde. The resulting sulfinimine can undergo nucleophilic addition by a phosphorus-containing nucleophile. The chiral sulfinyl group effectively controls the facial selectivity of the attack, leading to a product with high diastereomeric excess. The auxiliary can then be cleaved under mild acidic conditions.

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary Type | Example | Key Features |

| Oxazolidinones | Evans Auxiliaries (e.g., (S)-4-Benzyl-2-oxazolidinone) | Directs aldol (B89426) reactions and alkylations; removable by hydrolysis. wikipedia.org |

| Camphorsultams | Oppolzer's Camphorsultam | Highly crystalline derivatives, effective in various C-C bond-forming reactions. |

| Pseudoephedrine Amides | Myers Auxiliaries | Forms rigid chelated enolates, directing alkylation with high stereocontrol. wikipedia.org |

| Schöllkopf Auxiliaries | Valine-derived bis-lactim ethers | Used for asymmetric synthesis of non-proteinogenic α-amino acids. biosynth.com |

Asymmetric Catalytic Strategies in P-C Bond Formation

The development of chiral catalysts that can directly facilitate the enantioselective formation of the P-C bond represents a more atom-economical approach. These methods avoid the need for stoichiometric chiral auxiliaries and the associated protection/deprotection steps. Both chiral metal complexes and organocatalysts have been successfully employed. mdpi.com

Chiral Brønsted acids, particularly those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), have emerged as powerful organocatalysts for the hydrophosphonylation of imines—a reaction closely related to the synthesis of aminophosphinic acids. nih.govmdpi.comnih.gov In this approach, a three-component mixture of an aldehyde (isovaleraldehyde), an amine, and a phosphorus source (such as hypophosphorous acid or its silylated esters) can be reacted in the presence of a catalytic amount of a chiral phosphoric acid. mdpi.com The catalyst is believed to activate the imine (formed in situ) via hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of the phosphorus species to one face of the imine. unl.pt The steric bulk of the catalyst's 3,3'-substituents is critical for achieving high enantioselectivity. nih.gov

Similarly, chiral guanidinium (B1211019) salts have been shown to be effective phase-transfer catalysts for the reaction between N-protected imines and H-phosphinates, yielding α-aminophosphinates with good enantioselectivity. unl.pt

Biocatalytic and Enzymatic Resolutions for Stereoisomer Access

Biocatalysis offers a green and highly selective alternative for obtaining enantiopure compounds. nih.gov This strategy typically involves the kinetic resolution of a racemic mixture, where an enzyme selectively transforms one enantiomer into a new product, leaving the unreacted enantiomer in high enantiomeric excess. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. mdpi.com

For α-aminophosphinic acids, enzymes such as penicillin G acylase have been used to resolve racemic N-acylated derivatives, selectively hydrolyzing the acyl group from one enantiomer. mdpi.com Lipases are another class of enzymes widely used for resolution, often catalyzing the enantioselective acylation or hydrolysis of esters in non-aqueous solvents. nih.gov

Whole-cell biocatalysis using various fungal strains has also proven effective for resolving racemic α-aminophosphonic acids, which are close structural analogues. nih.govresearchgate.net Strains of Cuninghamella echinulata, for example, have been shown to possess L/D amino acid oxidase activity that can selectively degrade one enantiomer from a racemic mixture, enriching the other. nih.gov The proposed mechanism involves the oxidative conversion of the aminophosphonate to an unstable ketophosphonate, which then degrades. nih.gov This approach could be adapted for the resolution of this compound.

Multicomponent Reaction Protocols (e.g., Phospha-Mannich Variant) for Phosphinic Acids

Multicomponent reactions, where three or more reactants combine in a single operation to form a product, are highly efficient synthetic tools. The Phospha-Mannich reaction is a cornerstone for the synthesis of α-aminoalkylphosphorus compounds. researchgate.netrsc.orgtandfonline.com In its classic form for producing α-amino-H-phosphinic acids, the reaction involves an amine, an aldehyde (or ketone), and hypophosphorous acid (H₃PO₂). rsc.orgnih.gov

The reaction of an amine (e.g., ammonia (B1221849) or a primary amine), isovaleraldehyde (B47997), and hypophosphorous acid constitutes a direct route to this compound. Research has shown that using wet acetic acid as the solvent can lead to nearly quantitative yields and clean reaction mixtures, particularly with secondary amines. researchgate.netnih.gov The reaction outcome is sensitive to the basicity of the amine; strongly basic amines tend to give the desired product, while less basic amines can lead to side reactions like reductive N-methylation. researchgate.netnih.gov

The mechanism is thought to involve the in situ formation of an iminium species from the amine and aldehyde, which is then attacked by the nucleophilic trivalent tautomer of hypophosphorous acid, HP(OH)₂. researchgate.net An alternative proposed mechanism in acetic acid suggests that N-hydroxyalkyl species, stabilized as acetate (B1210297) esters, may act as the reactive intermediates. rsc.org While this one-pot method is powerful, the synthesis of products from primary amines or more complex aldehydes can result in lower yields and complicated mixtures requiring purification by ion-exchange chromatography. researchgate.netrsc.org

Strategic Derivatization and Functionalization of the this compound Core

Amine and Phosphinic Acid Protection and Deprotection Strategies

In multi-step syntheses, such as the construction of phosphinic pseudopeptides, the selective protection and deprotection of the amine and phosphinic acid functionalities are essential. cem.comorganic-chemistry.org A protecting group masks a reactive functional group, rendering it inert to specific reaction conditions, and can be removed later to regenerate the original group. organic-chemistry.orggoogle.com

Amine Protection: The amino group is typically protected as a carbamate. The choice of protecting group is dictated by its stability and the conditions required for its removal, allowing for orthogonal strategies where one group can be removed without affecting another. organic-chemistry.org

Boc (tert-butyloxycarbonyl): This group is widely used due to its stability under many conditions but is readily removed with strong acids like trifluoroacetic acid (TFA).

Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions, the Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C).

Fmoc (9-fluorenylmethoxycarbonyl): This group is notably base-labile and is cleaved using secondary amines like piperidine, making it orthogonal to both Boc and Cbz groups. nih.gov

Table 2: Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Abbreviation | Cleavage Reagents | Stability |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to mild acid/base |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Stable to acid, hydrogenolysis |

Phosphinic Acid Protection: The H-phosphinic acid moiety itself can be protected to enable reactions at other parts of the molecule. A common strategy is its conversion to a phosphinate ester.

Silyl (B83357) Esters: The P-OH group can be temporarily protected by reaction with silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) or chlorotrimethylsilane (B32843) (TMSCl) in the presence of a tertiary amine. nih.gov This converts the phosphinic acid into a more nucleophilic silylated P(III) tautomer, which is useful for reactions like the phospha-Michael addition. The silyl group is easily removed by hydrolysis with water or an alcohol. nih.gov

Alkyl Esters: Simple alkyl esters (e.g., methyl, ethyl) can be formed, which are generally stable but can be cleaved under strong acidic or basic hydrolysis conditions. libretexts.org

Acetals: H-phosphinates can be protected by reaction with triethyl orthoacetate to form stable acetal-protected phosphinates. These protected intermediates are amenable to various synthetic transformations, and the protecting group can be removed to furnish either the H-phosphinate ester or the free acid, offering significant synthetic flexibility. nih.gov

Regioselective and Stereoselective Modifications

The creation of specific stereoisomers of this compound hinges on regioselective and stereoselective synthetic strategies. A predominant and effective method for establishing the stereochemistry at the α-carbon is the nucleophilic addition of phosphorus compounds to chiral imines, a process often referred to as a Pudovik-like reaction. core.ac.uk

A common approach involves the condensation of isovaleraldehyde with a chiral amine to form a chiral imine. Subsequent addition of a phosphinate, such as ethyl phenylphosphinate, proceeds with diastereoselectivity that is directed by the chiral auxiliary on the imine. The stereochemical outcome is dictated by the attack of the phosphinate nucleophile on the less sterically hindered face of the imine. core.ac.uk For instance, the use of (S)-α-methylbenzylamine as the chiral auxiliary typically leads to the preferential formation of one diastereomer. The subsequent hydrolysis of the phosphinate ester and removal of the chiral auxiliary yields the enantiomerically enriched α-aminophosphinic acid. core.ac.uk

Another powerful strategy for controlling stereochemistry involves the use of N-sulfinyl imines. Chiral N-tert-butanesulfinyl imines, derived from isovaleraldehyde, serve as excellent electrophiles for the addition of phosphites. The sulfinyl group acts as a potent chiral director, leading to high diastereoselectivity in the C-P bond formation. The sulfinyl group can be readily cleaved under acidic conditions to afford the free aminophosphinic acid.

A multi-component Kabachnik-Fields reaction offers a more direct, albeit often less stereoselective, route. nih.govehu.es This reaction involves the one-pot condensation of isovaleraldehyde, an amine (or ammonia source), and hypophosphorous acid. nih.govehu.esrsc.org While convenient, this method typically yields a racemic mixture of the α-aminophosphinic acid, which then requires resolution to isolate the individual stereoisomers. However, modifications using chiral amines or catalysts can introduce a degree of stereocontrol. For example, the use of diphenylmethylamine followed by acidic hydrolysis has been employed in the synthesis of the N-protected phosphinic analogue of leucine (B10760876). nih.gov

The table below summarizes key aspects of these regioselective and stereoselective approaches.

| Method | Key Reagents | Stereocontrol Element | Typical Outcome | Reference |

| Chiral Imine Addition | Isovaleraldehyde, Chiral Amine (e.g., (S)-α-methylbenzylamine), Ethyl Phenylphosphinate | Chiral auxiliary on the imine | High diastereoselectivity, yielding enantiomerically enriched product after auxiliary removal. | core.ac.uk |

| N-Sulfinyl Imine Chemistry | Isovaleraldehyde, Chiral N-tert-butanesulfinamide, Phosphite source | Chiral N-sulfinyl group | High diastereoselectivity, leading to enantiomerically pure product after cleavage. | nih.gov |

| Kabachnik-Fields Reaction | Isovaleraldehyde, Amine/Ammonia, Hypophosphorous Acid | Often none, unless a chiral amine is used | Typically produces a racemic mixture requiring subsequent resolution. | nih.govehu.es |

Isolation and Purification Techniques for Research-Grade this compound

The isolation and purification of this compound to a research-grade standard are critical for its use in biological and pharmacological studies. The amphoteric nature of the molecule, possessing both a basic amino group and an acidic phosphinic acid group, necessitates specific purification strategies.

Initial purification of the crude product often involves extraction and precipitation steps. Following the synthesis, which is typically concluded with an acidic hydrolysis to deprotect the amino and phosphinic acid moieties, the reaction mixture is often concentrated. The desired product can sometimes be precipitated by adjusting the pH of the aqueous solution. Washing the precipitate with organic solvents like ether or acetone (B3395972) can remove non-polar impurities.

For obtaining high-purity material, ion-exchange chromatography is the most powerful and commonly employed technique. mdpi.com The crude aminophosphinic acid is dissolved in an appropriate aqueous buffer and loaded onto a cation-exchange resin (e.g., Dowex 50W). The resin retains the positively charged amino group of the product. After washing the column to remove neutral and anionic impurities, the pure this compound is eluted using a gradient of a volatile base, such as aqueous ammonia or pyridine-acetic acid buffer. The fractions containing the product are identified by a suitable method, such as ninhydrin (B49086) staining or thin-layer chromatography (TLC), and then combined and lyophilized to yield the purified compound.

An alternative or complementary method is crystallization . If the aminophosphinic acid is obtained as a solid, it can be recrystallized from a suitable solvent system, such as a water/alcohol (e.g., water/ethanol or water/isopropanol) mixture. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals of the pure compound, leaving impurities in the mother liquor.

The purity of the final product is typically assessed by a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For chiral compounds, enantiomeric purity is determined using chiral HPLC or by derivatization with a chiral agent followed by chromatographic or spectroscopic analysis.

The following table outlines the primary purification techniques and their principles.

| Technique | Principle | Typical Solvents/Reagents | Key for Success | Reference |

| Ion-Exchange Chromatography | Separation based on the charge of the amino group. | Water, aqueous ammonia, pyridine-acetic acid buffer. | Proper choice of resin and elution gradient. | mdpi.com |

| Crystallization | Separation based on differences in solubility between the product and impurities. | Water/ethanol, water/isopropanol. | Slow cooling and selection of an appropriate solvent system. | nih.gov |

| Precipitation | Inducing the product to come out of solution by changing solvent composition or pH. | Water, acetone, ether. | Careful control of pH and solvent addition. | mdpi.com |

Biochemical and Molecular Mechanistic Investigations of 1 Amino 3 Methyl Butyl Phosphinic Acid

Enzyme Inhibition and Mechanistic Elucidation Studies

The study of (1-Amino-3-methyl-butyl)-phosphinic acid and its derivatives is rooted in the rational design of enzyme inhibitors. This class of compounds, often referred to as amino acid phosphinic analogues, has garnered significant attention for its ability to target specific enzymes, particularly metalloproteases. The core of their inhibitory action lies in their structural mimicry of the transition state of peptide bond hydrolysis.

Targeting Metalloproteases and Aminopeptidases

Research has consistently demonstrated that phosphinic acid analogues of amino acids are effective inhibitors of metalloproteases. nih.gov These enzymes, which utilize a metal ion (typically zinc) in their active site to catalyze the cleavage of peptide bonds, are crucial in a vast array of physiological and pathological processes. nih.gov Among the metalloproteases, aminopeptidases are a key target for these phosphinic acid inhibitors. nih.gov

Aminopeptidases are a subclass of proteases that cleave amino acids from the N-terminus of proteins or peptides. Leucine (B10760876) aminopeptidases (LAPs), for instance, are zinc-dependent enzymes that are subject to inhibition by phosphinic acid analogues. nih.gov The structural similarity of this compound to the amino acid leucine makes it a logical candidate for the inhibition of aminopeptidases that show a preference for cleaving leucine residues. A protected form of the target compound, specifically [1-(N-Benzyloxycarbonylamino)-3-methylbutyl]phosphinic acid, has been synthesized as a key building block for creating more complex phosphinopeptide inhibitors of leucylaminopeptidases. nih.gov This underscores the recognized potential of the this compound scaffold in targeting these enzymes.

Mode of Action as a Transition State Analogue Inhibitor

The inhibitory power of this compound and related compounds stems from their function as transition state analogues. nih.gov During the enzymatic hydrolysis of a peptide bond by a metalloprotease, a high-energy tetrahedral transition state is formed. nih.gov The phosphinic acid moiety within the inhibitor is designed to mimic this tetrahedral intermediate. nih.gov

This structural mimicry allows the inhibitor to bind to the enzyme's active site with high affinity. The phosphorus atom and its associated oxygen atoms can effectively chelate the active site metal ion (e.g., zinc), further stabilizing the enzyme-inhibitor complex. nih.gov This tight binding effectively blocks the enzyme's catalytic activity. The concept of transition state analogy suggests that inhibitors designed to resemble the transition state will bind more tightly to the enzyme than the actual substrate, leading to potent inhibition.

Quantitative Determination of Inhibition Kinetics (e.g., K_i, IC_50)

To illustrate the inhibitory potential of this chemical class, the following table presents data for a related phosphonic acid analogue.

| Compound Name | Target Enzyme | Inhibition Constant (K_i) |

| Leucine Phosphonic Acid | Cytosol aminopeptidase (B13392206) | 230 nM |

This table presents data for a related phosphonic acid to indicate the potential inhibitory activity of the phosphinic acid class. Specific data for this compound was not available in the reviewed sources.

Profiling of Enzyme Specificity and Selectivity

The specificity and selectivity of phosphinic acid inhibitors are critical for their potential as research tools or therapeutic agents. While detailed selectivity profiling for this compound against a broad panel of proteases is not extensively documented, studies on related, more complex phosphinopeptide inhibitors highlight the importance of the amino acid side chains in determining selectivity. The leucine-like isobutyl side chain of this compound would be expected to confer selectivity for aminopeptidases that have a preference for hydrophobic residues at the N-terminus.

Receptor Interaction and Modulatory Effects in Biological Systems

Information regarding the direct interaction of this compound with specific receptor targets is not available in the current body of scientific literature reviewed. The primary focus of research on this compound and its close analogues has been on enzyme inhibition.

Ligand Binding Dynamics with Recombinant Receptor Targets

There are no available studies detailing the ligand binding dynamics of this compound with any recombinant receptor targets. Research efforts have been concentrated on its role as a metalloprotease inhibitor.

Functional Characterization in Isolated Biological Preparations

The functional activity of this compound, a phosphinic acid analog of the amino acid leucine, has been primarily investigated through its potential as an enzyme inhibitor, particularly targeting peptidases. Phosphinic peptides, or pseudopeptides, are designed as analogs of the transition state of amide bond hydrolysis. nih.gov The phosphinic acid moiety mimics the tetrahedral geometry and electronic properties of the transition-state intermediate during this enzymatic process. nih.gov Furthermore, this functional group can chelate metal ions, such as the zinc ions present in the active sites of metalloproteases, which is a key mechanism for their inhibitory action. nih.gov

Studies on related phosphinic acid analogs of leucine have demonstrated their inhibitory potential against leucylaminopeptidases. For instance, the phosphonic acid analogue of L-Leucine has been identified as a potent inhibitor of leucine aminopeptidase from porcine kidney, exhibiting a Ki value of 0.23 µM and demonstrating slow-binding behavior. nih.gov However, the corresponding phosphinic acid analogues of leucine were found to be significantly less potent, by a factor of 100, than their phosphonate (B1237965) counterparts. nih.gov This suggests that while this compound has the structural requisites to act as an enzyme inhibitor, the specific nature of the phosphorus-containing group is a critical determinant of its inhibitory potency.

A study focused on phosphinotripeptidic inhibitors of leucylaminopeptidases involved the synthesis of [1-(N-Benzyloxycarbonylamino)-3-methylbutyl]phosphinic acid, a direct precursor to the title compound. nih.gov This synthesis highlights the accessibility of such compounds for biological evaluation. While specific Ki values for this compound are not detailed in the available literature, the data from analogous compounds suggest it likely acts as a competitive inhibitor of metallopeptidases like leucine aminopeptidase.

Table 1: Inhibitory Activity of Leucine Analogues against Porcine Kidney Leucine Aminopeptidase

| Compound | Inhibition Constant (Ki) |

| Phosphonic acid analogue of L-Leucine | 0.23 µM nih.gov |

| Phosphinic acid analogue of L-Leucine | ~23 µM (estimated 100-fold less potent than the phosphonate) nih.gov |

| Phosphinamide analogue related to bestatin | 40 µM nih.gov |

| Phosphinic acid analogue related to bestatin | 56 µM nih.gov |

Investigations in Cellular and Model Organism Systems (excluding human clinical studies)

The antibacterial potential of this compound and its derivatives is an area of active investigation, with evidence suggesting a mechanism involving the inhibition of essential bacterial enzymes. α-Aminophosphonates, as structural analogues of amino acids, are known to interfere with amino acid metabolism, leading to a broad spectrum of biological activities, including antibacterial effects. researchgate.net

The primary mechanism of action for many phosphonopeptides involves their active transport into bacterial cells, followed by intracellular enzymatic cleavage. This releases the aminophosphonic or aminophosphinic acid, which then acts as a mimetic of a natural amino acid, disrupting key biosynthetic pathways. asm.org A prominent target is the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This process is unique to bacteria, making it an attractive target for developing selective antibacterial agents. asm.org

While direct studies on the antibacterial spectrum of this compound are limited, research on related compounds provides valuable insights. For example, phosphonopeptides containing L-1-aminoethylphosphonic acid have demonstrated notable antibacterial activity. asm.org Furthermore, certain α-aminophosphonate derivatives have shown significant efficacy against both Gram-negative and Gram-positive bacteria, with minimum inhibitory concentrations (MIC) in some cases surpassing that of the reference antibiotic Cefixime. researchgate.net

Table 2: Minimum Inhibitory Concentration (MIC) of Selected α-Aminophosphonates against Bacterial Strains

| Compound | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Staphylococcus aureus (ATCC 25923) |

| 4b | 0.5 µg/mL researchgate.net | 0.5 µg/mL researchgate.net | 0.5 µg/mL researchgate.net |

| 4c | 0.5 µg/mL researchgate.net | 0.5 µg/mL researchgate.net | >128 µg/mL researchgate.net |

| 4d | 0.5 µg/mL researchgate.net | 0.5 µg/mL researchgate.net | >128 µg/mL researchgate.net |

| Cefixime (Reference) | Not specified | Not specified | Not specified |

Note: The specific structures of compounds 4b, 4c, and 4d are detailed in the source publication. researchgate.net

The potential of organophosphorus compounds, including phosphinic acid derivatives, as anticancer agents is increasingly being recognized. Their structural analogy to amino acids allows them to function as antimetabolites, interfering with the metabolic pathways of cancer cells. nih.gov The α-aminophosphoryl group, in particular, has been associated with promoting antitumor activity and inducing apoptosis. acs.org

Recent studies have explored the antiproliferative effects of bis(α-amino alkyl)phosphinic acids on various cancer cell lines. In one such study, novel bis-amino-phosphine ruthenium(II) complexes exhibited significant anti-cancer selectivity against a malignant melanoma cell line, with IC50 values lower than that of the conventional chemotherapeutic drug cisplatin. nih.gov This suggests that the phosphinic acid moiety can be a key component of potent anticancer agents.

Another investigation into cytotoxic α-aminophosphonic derivatives revealed that several compounds exerted pronounced and, in some cases, selective cytostatic effects on cancer cell lines of different origins, including skin, lung, breast, and prostate cancers. nih.gov A phosphinoylmethyl-aminophosphonate derivative was particularly effective against breast adenocarcinoma and prostatic carcinoma cells, with IC50 values in the micromolar range. nih.gov These findings underscore the potential of phosphinic acid analogues of amino acids, such as this compound, as a scaffold for the development of novel antiproliferative agents.

Table 3: Antiproliferative Activity (IC50) of Selected Organophosphorus Compounds in Cancer Cell Lines

| Compound | Cell Line | IC50 Value |

| GA105 (Ruthenium(II) complex) | Malignant Melanoma | 6.72 µM nih.gov |

| GA113 (Ruthenium(II) complex) | Malignant Melanoma | 8.76 µM nih.gov |

| Cisplatin (Reference) | Malignant Melanoma | >20 µM nih.gov |

| Phosphinoylmethyl-aminophosphonate 2e | Breast Adenocarcinoma | Significant cytostatic effect nih.gov |

| Phosphinoylmethyl-aminophosphonate 2e | Prostatic Carcinoma | Significant cytostatic effect nih.gov |

Note: The specific structures of the compounds are detailed in the respective source publications.

The structural versatility of aminophosphinic acids and their derivatives has led to their evaluation in a range of other biological models, including for antiviral and herbicidal activities. The ability of these compounds to mimic natural amino acids and their metabolic transition states is a key factor in their broad-spectrum biological potential. researchgate.net

In the context of antiviral research, α-aminophosphonates have been investigated for their ability to inhibit viral replication. For instance, certain novel 1,3,4-oxadiazole-derived α-aminophosphonic acids have demonstrated potent virucidal activity against the avian infectious bronchitis virus, a type of coronavirus. These compounds were shown to strongly inhibit the infectivity of the virus upon direct contact. nih.govnih.gov

As for their herbicidal properties, the most well-known example of a phosphinic acid with such activity is phosphinothricin (B1261767) (glufosinate). It acts as a potent inhibitor of glutamine synthetase, a key enzyme in plant nitrogen metabolism. nih.govresearchgate.net The inhibition of this enzyme leads to a rapid accumulation of ammonia (B1221849) and the cessation of photorespiration, ultimately causing plant death. researchgate.net Substituted analogues of phosphinothricin have also been shown to inhibit plant glutamine synthetases with Ki values in the low micromolar range, indicating that modifications to the core structure can be made while retaining herbicidal activity. nih.gov This provides a strong rationale for the potential herbicidal effects of this compound, which is a structural analogue of a natural amino acid.

Role in Endogenous Metabolic Pathways and Biosynthetic Intermediates

This compound, as a structural analogue of the essential amino acid leucine, has the potential to interfere with various endogenous metabolic pathways. byjus.com The primary mechanism by which phosphonic and phosphinic acids exert their biological effects is through competitive inhibition of enzymes that recognize the corresponding carboxylic acids or phosphate (B84403) esters as substrates. mdpi.com

Leucine itself plays a crucial role in stimulating the mTOR signaling pathway, which is a central regulator of protein synthesis, cell growth, and metabolism. nih.gov By mimicking leucine, this compound could potentially modulate this pathway, although specific studies on this interaction are lacking.

A key enzyme that is a known target for phosphinic acid inhibitors is glutamine synthetase. nih.govnih.gov This enzyme is vital for nitrogen metabolism in many organisms, including bacteria and plants, as it catalyzes the synthesis of glutamine from glutamate (B1630785) and ammonia. nih.gov Phosphinothricin, a naturally occurring phosphinic acid, is a powerful inhibitor of this enzyme. nih.govresearchgate.net Given the structural similarity, it is plausible that this compound could also inhibit glutamine synthetase, thereby disrupting nitrogen metabolism.

Currently, there is no evidence to suggest that this compound is a naturally occurring compound or a biosynthetic intermediate. The only known naturally produced phosphinic acid is phosphinothricin, which is synthesized by certain species of Streptomyces. mdpi.com The biosynthesis of phosphinothricin involves a unique C-P-C bond formation, a pathway that is not known to be present for other phosphinic acids in nature. mdpi.com Therefore, the role of this compound in biological systems is likely to be that of a xenobiotic metabolic disruptor rather than an endogenous metabolite.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Amino 3 Methyl Butyl Phosphinic Acid Analogues

Delineation of Critical Structural Features for Biological Potency

The biological potency of (1-Amino-3-methyl-butyl)-phosphinic acid analogues is contingent on several key structural features. The phosphinic acid moiety is a cornerstone of their inhibitory activity, acting as a transition-state analogue that mimics the tetrahedral intermediate formed during peptide bond hydrolysis by metalloproteases. acs.org This group's ability to chelate the active site metal ion, typically zinc, is fundamental to its mechanism of inhibition. acs.orgnih.gov

The primary amino group at the α-position is another critical determinant of biological activity. This group often forms essential hydrogen bonds and electrostatic interactions within the enzyme's active site, contributing significantly to binding affinity. acs.org The isobutyl side chain, which mimics the side chain of the amino acid leucine (B10760876), also plays a vital role in target recognition by fitting into specific hydrophobic pockets within the enzyme.

Impact of Stereochemical Configuration on Target Recognition and Efficacy

The stereochemistry of this compound analogues has a profound impact on their interaction with target enzymes and, consequently, their inhibitory efficacy. These molecules typically contain at least one chiral center at the α-carbon, and the spatial arrangement of substituents around this center can dramatically influence binding affinity.

For many metalloaminopeptidases, the natural L-configuration (often corresponding to the S-enantiomer) at the α-amino acid portion is preferred for optimal binding. For instance, in a study of phosphinic dipeptide inhibitors, the analogue with the natural L-configuration was significantly more potent than its D-enantiomer. acs.org However, the importance of stereochemistry can vary depending on the specific enzyme and the nature of the substituents. In some cases, the stereochemical arrangement may not be as critical, or a different configuration may even be favored. acs.org For complex phosphinic pseudotripeptides with multiple stereogenic centers, the specific combination of stereoisomers is crucial for high-affinity binding, with mismatched diastereomers often serving as weakly binding negative controls. nih.gov

Modulation of Side Chain Substituents and their Influence on Molecular Interactions

Alterations to the side chain of this compound analogues provide a powerful means to modulate their potency, selectivity, and pharmacokinetic properties. The isobutyl group, which mimics the side chain of leucine, is a common starting point for modification.

Systematic variations of this side chain can lead to improved interactions with the enzyme's specificity pockets. For example, replacing the isobutyl group with other alkyl or arylalkyl groups can enhance hydrophobic or van der Waals interactions, leading to increased potency. The introduction of functional groups into the side chain can also create new hydrogen bonding or electrostatic interactions. nih.gov The goal of these modifications is often to optimize the fit of the inhibitor within the enzyme's active site, thereby increasing binding affinity and selectivity for the target enzyme over related proteins. nih.gov

Strategic Alterations of the Phosphinic Acid Moiety and Binding Mode Implications

The phosphinic acid group is a key pharmacophoric element, and its modification can have significant implications for the binding mode and inhibitory activity of the analogues. While the phosphinic acid itself is an excellent mimic of the tetrahedral transition state, strategic alterations can be made to fine-tune its properties.

One common strategy is the esterification of the phosphinic acid to create prodrugs. These esters can mask the negative charge of the phosphinic acid, potentially improving cell permeability. Once inside the cell, these esters are designed to be hydrolyzed by cellular esterases to release the active phosphinic acid inhibitor. Another approach involves replacing one of the P-OH groups with other functionalities to explore different binding interactions or to alter the pKa of the acidic proton, which can influence the ionization state of the inhibitor at physiological pH. Such modifications can impact the strength of the interaction with the catalytic metal ion and surrounding active site residues. nih.gov

Computational SAR Approaches and Quantitative Structure-Activity Relationships (QSAR)

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies, are increasingly employed to understand and predict the biological activity of this compound analogues. QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

By analyzing a dataset of analogues with known inhibitory potencies, QSAR models can identify key molecular descriptors that correlate with activity. nih.gov These descriptors can be steric, electronic, or hydrophobic in nature. For example, a QSAR study might reveal that the volume of the side chain or the electrostatic potential around the phosphinic acid group are critical for potency. These models can then be used to predict the activity of novel, untested analogues, thereby guiding the design of more potent inhibitors and reducing the need for extensive synthetic efforts. Molecular docking studies are also frequently used in conjunction with QSAR to visualize the binding modes of inhibitors within the enzyme's active site and to rationalize the observed SAR trends. nih.gov

Computational and Theoretical Chemistry Approaches for 1 Amino 3 Methyl Butyl Phosphinic Acid

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a derivative of (1-Amino-3-methyl-butyl)-phosphinic acid, and a macromolecular target, typically a protein. Docking predicts the preferred binding orientation and affinity of a ligand to a receptor, while MD simulations provide a detailed view of the dynamic evolution of the complex over time, revealing conformational changes and the stability of interactions.

The phosphinic acid group is a critical component of potent inhibitors of metallo-aminopeptidases, where it acts as a transition-state mimetic, coordinating to the catalytic metal ions (often Zn²⁺ or Co²⁺) in the enzyme's active site. mdpi.com Molecular docking studies on phosphinic dipeptide inhibitors, which incorporate the this compound scaffold, have been instrumental in elucidating their binding modes.

These studies reveal that the phosphinate group forms crucial interactions with the metal ions and with key amino acid residues that stabilize the transition state, such as tyrosine. mdpi.com The isobutyl group of the leucine-like residue (this compound) typically occupies a hydrophobic pocket in the enzyme, known as the S1 pocket, contributing significantly to binding affinity and selectivity. mdpi.com The binding energies (ΔG) calculated from these docking studies quantify the stability of the ligand-protein complex, with lower values indicating stronger binding. ijpsr.com For example, virtual screening of phosphinic dipeptide inhibitors against metallo-aminopeptidases has identified compounds with significantly lower predicted binding energies than known ligands, indicating potentially higher potency. mdpi.com

Table 1: Example of Molecular Docking Results for a Phosphinic Dipeptide Inhibitor

| Parameter | Value | Description |

|---|---|---|

| Target Protein | Streptococcus pneumoniae glutamyl aminopeptidase (B13392206) | A bacterial metallo-aminopeptidase. mdpi.com |

| Binding Energy (ΔG) | -9.3 kcal/mol | A measure of the binding affinity. ijpsr.com |

| Inhibition Constant (Ki) | 0.147 µM | The calculated concentration for 50% inhibition. ijpsr.com |

| Key Interactions | Metal chelation, Hydrogen bonds, Hydrophobic interactions | The primary forces stabilizing the ligand in the active site. mdpi.comscienceopen.com |

Molecular dynamics simulations offer a window into the flexibility and conformational landscape of this compound and its derivatives. These simulations, which calculate the trajectory of atoms and molecules over time, show how the molecule behaves in a dynamic environment, such as in solution or when bound to a protein. nsmsi.irarxiv.org The molecule possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations can explore these conformational states and determine their relative stabilities. rsc.org

When bound to a target, the dynamics of the ligand-protein complex can reveal the stability of the binding pose predicted by docking. Analysis of the root-mean-square deviation (RMSD) of the ligand over the simulation time indicates whether it remains stably bound in the active site or if it undergoes significant conformational changes. These simulations are crucial for validating docking results and understanding the entropic contributions to binding affinity. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with high accuracy. researchgate.net By solving approximations of the Schrödinger equation, DFT can calculate a wide range of molecular properties from first principles. For this compound, DFT calculations provide a fundamental understanding of its chemical behavior. The B3LYP functional combined with a basis set like 6-311++G(d,p) is often employed as it provides a good balance between accuracy and computational cost for structural and spectroscopic data. scienceopen.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability, whereas a small gap indicates higher reactivity.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net On an MEP map, red and yellow areas denote negative potential (electron-rich), typically around electronegative atoms like oxygen, and are susceptible to electrophilic attack. Blue areas represent positive potential (electron-poor), usually around hydrogen atoms, indicating sites for nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would show a strong negative potential around the oxygen atoms of the phosphinic acid group, highlighting their role in coordinating with metal ions and forming hydrogen bonds. researchgate.net

Table 2: Illustrative Quantum Chemical Descriptors

| Descriptor | Typical Information Provided | Relevance to the Compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | Indicates potential sites for oxidation. researchgate.net |

| LUMO Energy | Electron-accepting ability | Indicates potential sites for reduction. researchgate.net |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | A larger gap implies greater stability. researchgate.net |

| MEP Negative Region (Red) | Electron-rich, nucleophilic sites | Oxygen atoms of the phosphinate group. researchgate.net |

Quantum chemical calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net These theoretical predictions are invaluable for the structural elucidation and characterization of newly synthesized compounds. By comparing the calculated spectra with experimental data, researchers can confirm the molecular structure of this compound and its derivatives. scienceopen.com Discrepancies between predicted and experimental spectra can help identify impurities or alternative structural isomers.

In Silico Library Design and Virtual Screening for Novel Analogues

This compound serves as an excellent scaffold for the design of new, potentially more effective enzyme inhibitors. In silico library design involves computationally generating a large collection of virtual compounds by systematically modifying the parent scaffold. For instance, different chemical groups can be attached to the amine or phosphinic acid moieties to explore new interactions with a target protein.

Virtual screening is the subsequent process of using molecular docking to rapidly evaluate these large libraries of designed analogues against a specific biological target. mdpi.comijpsr.com This high-throughput computational approach allows researchers to prioritize a smaller, more manageable number of promising candidates for chemical synthesis and experimental testing. This strategy significantly accelerates the drug discovery process by focusing resources on compounds with the highest predicted activity and best drug-like properties. mdpi.comresearchgate.net Studies have successfully used this approach to identify novel phosphinic dipeptide inhibitors of metallo-aminopeptidases with improved potency and selectivity. mdpi.com

Predictive Modeling of Pharmacological Profiles (excluding human pharmacokinetics)

Computational and theoretical chemistry offers powerful tools for the in silico prediction of the pharmacological profiles of novel chemical entities, including this compound. These predictive models allow for an early-stage assessment of a compound's potential biological activities, guiding further experimental investigations and drug discovery efforts. By simulating interactions with biological targets and developing quantitative structure-activity relationships (QSAR), researchers can forecast a compound's likely therapeutic effects and potential off-target activities.

Virtual Screening and Target Prediction

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov In the context of this compound, virtual screening can be employed to predict its potential biological targets. This involves docking the 3D structure of the compound into the binding sites of a wide array of known pharmacological targets. The docking process calculates the binding affinity and poses of the ligand within the target's active site, providing a score that indicates the likelihood of a significant interaction. nih.gov

For instance, a hypothetical virtual screening of this compound against a panel of receptors and enzymes could yield a predicted activity profile. The results can be tabulated to highlight the most promising interactions based on docking scores or predicted binding affinities. Lower docking scores typically indicate a more favorable binding interaction.

Table 1: Hypothetical Predicted Binding Affinities of this compound for Various Biological Targets

| Target Class | Specific Target | Predicted Docking Score (kcal/mol) | Predicted Interaction Type |

| Metalloproteinase | Matrix Metalloproteinase-9 (MMP-9) | -8.5 | Inhibition |

| GABA Receptor | GABAB Receptor | -7.9 | Agonist |

| Glutamate (B1630785) Receptor | mGluR4 | -7.2 | Positive Allosteric Modulator |

| Peptidase | Aminopeptidase N | -6.8 | Inhibition |

| Kinase | PIM1 Kinase | -5.4 | Low-Affinity Binding |

This table is for illustrative purposes only and does not represent experimentally verified data.

Such predictive data can help prioritize which biological pathways and targets to investigate experimentally. For example, a strong predicted affinity for a specific metalloproteinase could suggest potential applications in conditions where this enzyme is dysregulated. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov These models are built by analyzing a dataset of compounds with known activities and identifying the physicochemical properties or structural features (descriptors) that correlate with their activity. nih.gov Once a robust QSAR model is developed, it can be used to predict the activity of new compounds, such as this compound, without the need for initial biological testing. nih.gov

To develop a QSAR model for a series of aminophosphinic acid analogs, a set of these compounds with experimentally determined activities (e.g., IC₅₀ values for enzyme inhibition) would be required. Various molecular descriptors, such as electronic properties, hydrophobicity, and steric parameters, would be calculated for each analog. Statistical methods are then used to build a regression model that links these descriptors to the observed activity. nih.gov

Table 2: Example of a QSAR Model for Predicting the Inhibitory Activity of Aminophosphinic Acids against a Hypothetical Enzyme

| Compound | Experimental IC₅₀ (µM) | LogP (Descriptor 1) | Molecular Surface Area (Descriptor 2) | Predicted pIC₅₀ |

| Analog 1 | 2.5 | 1.8 | 150 Ų | 5.6 |

| Analog 2 | 5.1 | 2.2 | 165 Ų | 5.3 |

| Analog 3 | 1.2 | 1.5 | 145 Ų | 5.9 |

| This compound | Unknown | 1.9 | 155 Ų | 5.5 (Predicted) |

This table is for illustrative purposes only. The QSAR equation used for prediction is hypothetical.

The predictive power of QSAR models is highly dependent on the quality and diversity of the training data. plos.org For a novel compound like this compound, its activity can be estimated by inputting its calculated descriptors into a relevant and validated QSAR model.

Pharmacophore Modeling

Pharmacophore modeling is another valuable computational approach that focuses on identifying the essential 3D arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. mdpi.com A pharmacophore model can be generated based on the structures of known active ligands for a particular target. This model can then be used as a 3D query to screen compound libraries for molecules that fit the pharmacophore, and thus are likely to be active. nih.gov

For this compound, a pharmacophore model could be developed based on its structural features, including the phosphinic acid group (a potential hydrogen bond donor and acceptor, and a metal chelator), the amino group (a hydrogen bond donor and a potential positive ionizable feature), and the isobutyl group (a hydrophobic feature). This pharmacophore could then be compared to known pharmacophores for various targets to predict potential biological activities.

Table 3: Hypothetical Pharmacophore Feature Matching for this compound against Known Target Pharmacophores

| Target Pharmacophore | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Hydrophobic Features | Fit Score | Predicted Activity |

| Zinc Metalloproteinase Inhibitor | 2/2 | 1/1 | 1/1 | 0.95 | High Probability |

| GPCR Ligand (Class C) | 1/2 | 1/1 | 1/2 | 0.75 | Moderate Probability |

| Ion Channel Modulator | 0/1 | 1/1 | 1/1 | 0.60 | Low Probability |

This table is for illustrative purposes only and the fit scores are hypothetical.

The fit score represents how well the compound's structure matches the pharmacophore model for a given target. A higher fit score suggests a higher likelihood of interaction. This approach can effectively filter large compound databases to identify molecules with a desired pharmacological profile. mdpi.com

Advanced Analytical and Characterization Techniques for Research on 1 Amino 3 Methyl Butyl Phosphinic Acid

High-Resolution Spectroscopic Methods (e.g., NMR, Mass Spectrometry, IR) for Structural Confirmation

Spectroscopic techniques are fundamental in the initial confirmation of the chemical structure of newly synthesized (1-Amino-3-methyl-butyl)-phosphinic acid and its derivatives. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for elucidating the molecular structure in solution. For phosphinic acid analogues, ¹H, ¹³C, and ³¹P NMR are all employed.

¹H NMR provides information on the number and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of an aminophosphinic acid, one would expect to see signals corresponding to the protons of the isobutyl group, the α-proton adjacent to the amino and phosphinic acid groups, and the exchangeable protons of the amino and phosphinic acid groups.

¹³C NMR reveals the carbon framework of the molecule. The spectrum would show distinct signals for each carbon atom in the 3-methyl-butyl side chain, as well as the α-carbon bonded to both the nitrogen and phosphorus atoms.

³¹P NMR is particularly diagnostic for organophosphorus compounds. frontiersin.org The chemical shift of the phosphorus atom provides direct evidence of its oxidation state and chemical environment. frontiersin.org For phosphinic acids, the ³¹P signal typically appears in a characteristic region of the spectrum. The coupling between phosphorus and adjacent protons (J-coupling) observed in both ¹H and ³¹P spectra is invaluable for confirming the C-P bond. frontiersin.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific fragments, such as the isobutyl group or the amino group.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. Key vibrational bands for this compound would include:

Stretching vibrations for the P=O group.

Stretching and bending vibrations for the P-O-H and P-C bonds.

Stretching and bending vibrations for the N-H bonds of the amino group.

Stretching vibrations for the C-H bonds of the alkyl chain.

The table below summarizes typical spectral data that would be expected for a protected derivative of this compound, based on data from related phosphinic acid analogues. nih.gov

| Technique | Observed Data for Analogous Compounds | Interpretation |

| ³¹P NMR | δ 30-40 ppm (in CDCl₃) | Characteristic chemical shift for a phosphinic acid derivative. |

| ¹H NMR | δ 0.8-1.0 (m, 6H), 1.2-1.8 (m, 3H), 3.5-4.0 (m, 1H), 5.1 (s, 2H), 7.3 (m, 5H), 9.5 (br s, 2H) | Signals corresponding to isobutyl, α-proton, benzyloxycarbonyl (Cbz) protecting group, and acidic protons. |

| IR (cm⁻¹) | 3300-2500 (br), 2950, 1710 (C=O), 1230 (P=O), 1040 (P-O) | Broad O-H and N-H stretches, C-H stretches, carbonyl from Cbz group, and characteristic phosphinyl group vibrations. |

| HRMS (ESI) | [M+H]⁺ calculated vs. found | Confirms the elemental composition and molecular weight of the compound. |

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic methods are essential for separating this compound from reaction impurities and for determining its purity. Due to the compound's polar and non-volatile nature, High-Performance Liquid Chromatography (HPLC) is the predominant technique used.

High-Performance Liquid Chromatography (HPLC) is widely used for the purity assessment of aminophosphinic acids. nih.govacs.org Reversed-phase HPLC is a common mode of separation. However, because aminophosphinic acids often lack a strong UV chromophore, derivatization is frequently required to enhance detection sensitivity. nih.govacs.org A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts with the primary amine to form a highly fluorescent derivative that can be detected at low concentrations. nih.gov Purity is typically determined by calculating the peak area percentage of the main compound relative to all other detected peaks. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Gas Chromatography (GC) is less commonly used for underivatized aminophosphinic acids due to their low volatility and thermal instability. nih.govnih.gov To make them amenable to GC analysis, they must be converted into more volatile derivatives. nih.govwikipedia.org A two-step derivatization process is often employed, involving esterification of the acidic phosphinic acid group followed by acylation or silylation of the amino group. wikipedia.org For example, the compound can be reacted with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to produce a volatile derivative suitable for GC-MS analysis. nih.gov

The following table provides an example of HPLC conditions used for the analysis of FMOC-derivatized aminophosphonic acids, which are analogous to the target compound. nih.gov

| Parameter | Value / Description |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and water (often with a buffer like ammonium (B1175870) formate) |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Excitation: 265 nm, Emission: 340 nm) for FMOC derivatives |

| Injection Volume | 10-20 µL |

| Purpose | Purity assessment and quantitative analysis of research samples. |

X-ray Crystallography for Absolute Stereochemistry and Ligand-Target Complex Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov It is also invaluable for visualizing how an inhibitor like this compound binds to its biological target, such as leucine (B10760876) aminopeptidase (B13392206). nih.govnih.gov

To determine the absolute configuration of the chiral center (the α-carbon), a single crystal of one of the enantiomers, often as a salt with a chiral counter-ion, is required. nih.gov The diffraction pattern produced by the crystal allows for the calculation of the precise spatial arrangement of every atom in the molecule.

Of significant interest is the co-crystallization of the inhibitor with its target enzyme. By analyzing the crystal structure of the enzyme-inhibitor complex, researchers can identify the specific amino acid residues in the active site that interact with the inhibitor. nih.govmdpi.com For this compound, which mimics the transition state of peptide hydrolysis, the phosphinate group is expected to coordinate with the catalytic metal ions (typically two zinc ions) in the active site of leucine aminopeptidase. nih.gov The isobutyl side chain would occupy the S1 pocket of the enzyme, which accommodates the side chain of the N-terminal amino acid of the substrate. This structural information is critical for structure-based drug design and for understanding the mechanism of inhibition.

Below is a table summarizing representative crystallographic data for a related phosphinate inhibitor bound to an aminopeptidase. nih.gov

| Parameter | Value / Description (Example: Bovine Leucine Aminopeptidase with Inhibitor) |

| PDB ID | 1LCP nih.gov |

| Resolution | High (e.g., < 2.5 Å) |

| Space Group | P6₃22 |

| Unit Cell (Å) | a=132.4, b=132.4, c=122.2 |

| Key Interactions | - Phosphinate group coordinates with the two zinc ions in the active site.- Isobutyl group occupies the hydrophobic S1 binding pocket.- Amino group forms hydrogen bonds with active site residues (e.g., Asp273). |

| Significance | Provides a molecular basis for the inhibitor's potency and selectivity. Guides the design of new, improved inhibitors. |

Chiral Chromatography and Enantiomeric Excess Determination

Since this compound possesses a chiral center at the α-carbon, it exists as a pair of enantiomers. These stereoisomers can exhibit different biological activities, making their separation and the determination of enantiomeric excess (% ee) a critical aspect of research. Chiral chromatography is the most common technique for this purpose. nih.govcapes.gov.br

Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the enantiomers of aminophosphinic acids. capes.gov.brresearchgate.net This can be achieved in two ways:

Direct Separation: Using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak®, Chirobiotic™) are often effective. acs.orgresearchgate.net The enantiomers interact differently with the chiral selector on the stationary phase, leading to different retention times and thus separation. The mobile phase typically consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol). nih.gov

Indirect Separation: By derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

³¹P NMR with Chiral Solvating Agents can also be used to determine enantiomeric excess. In the presence of a chiral solvating agent or a chiral derivatizing agent, the phosphorus atoms in the two enantiomers become diastereotopic and may exhibit different chemical shifts in the ³¹P NMR spectrum, allowing for their quantification.

The following table details typical conditions for the chiral HPLC separation of N-protected aminophosphonic acid analogues. acs.org

| Parameter | Value / Description |

| Column (CSP) | Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV (e.g., 220 nm) |

| Analyte Form | Often as an N-protected derivative (e.g., N-Cbz) |

| Outcome | Baseline separation of enantiomers, allowing for accurate determination of enantiomeric excess (% ee). |

Biophysical Methods for Ligand Binding and Conformational Studies (e.g., ITC, SPR)

Biophysical methods are employed to quantify the binding affinity and to study the thermodynamics and kinetics of the interaction between this compound and its target enzyme. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free techniques used for this purpose.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. frontiersin.org In a typical experiment, a solution of the inhibitor is titrated into a solution containing the target enzyme. The resulting heat changes are measured after each injection. nih.gov Analysis of the data provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ) or dissociation constant (K₋), the binding enthalpy (ΔH), and the binding stoichiometry (n). The change in entropy (ΔS) can then be calculated. This information reveals the driving forces behind the binding interaction (i.e., whether it is enthalpy- or entropy-driven). nih.gov ITC is considered the gold standard for measuring binding affinity in solution. mdpi.com

Surface Plasmon Resonance (SPR) is a surface-sensitive optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. In a typical SPR experiment, the target enzyme is immobilized on the sensor surface, and a solution containing the inhibitor is flowed over it. The binding of the inhibitor to the enzyme causes a change in the refractive index, which is detected as a change in the SPR signal. This technique provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (k₋). The equilibrium dissociation constant (K₋) can then be calculated from the ratio of these rates (k₋/kₐ).

The data obtained from these methods are crucial for structure-activity relationship (SAR) studies, helping to rationalize the binding affinities of a series of related inhibitors.

| Method | Key Parameters Measured | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (K₋)Binding Enthalpy (ΔH)Binding Stoichiometry (n)Binding Entropy (ΔS) | - Direct measurement of binding affinity.- Complete thermodynamic profile of the interaction.- Elucidates the driving forces of binding (enthalpic vs. entropic). |

| Surface Plasmon Resonance (SPR) | Association Rate Constant (kₐ)Dissociation Rate Constant (k₋)Equilibrium Dissociation Constant (K₋) | - Real-time kinetic analysis of binding.- Information on how quickly the inhibitor binds and dissociates.- Can be used for screening and characterizing inhibitors. |

Development and Application of 1 Amino 3 Methyl Butyl Phosphinic Acid Derivatives and Analogues As Research Probes

Design and Synthesis of Phosphinic Pseudopeptides and Peptidomimetics

The design of phosphinic pseudopeptides often centers on mimicking the transition state of peptide bond hydrolysis by proteases. The phosphinic acid group [-P(O)(OH)-CH₂-] replaces the scissile amide bond [-C(O)-NH-], with the phosphorus atom acting as a stable analogue of the tetrahedral carbon intermediate. This structural mimicry allows these compounds to bind tightly to the active sites of target enzymes, particularly zinc metalloproteases. nih.gov

The synthesis of these peptidomimetics is a complex process that often involves multi-step sequences. A common strategy is the "NP + C approach," which forms a P-C bond between an aminophosphinic derivative and a carbon electrophile. nih.gov One of the key challenges is the stereoselective synthesis of these molecules, as the biological activity is often highly dependent on the specific stereochemistry at multiple chiral centers. researchgate.netnih.gov

Researchers have developed various synthetic routes to address these challenges. For instance, a highly diastereoselective P-Michael addition of chiral aminophosphinic acids to achiral acrylates has been developed to produce phosphinic dipeptide isosteres with high diastereomeric ratios. researchgate.net Another approach involves the tandem esterification of α-aminophosphinic acids and acrylic acids under silylating conditions, which facilitates the subsequent P-Michael reaction and can lead to high yields of the desired products. nih.gov The synthesis of the core (1-Amino-3-methyl-butyl)-phosphinic acid itself can be achieved through methods like the phospha-Mannich reaction, which involves the reaction of a P-H precursor, an aldehyde, and an amine. rsc.org

A notable example of a phosphinic pseudopeptide is DG013A, a tripeptide mimetic that incorporates a this compound moiety. nih.gov This compound was designed as a potent inhibitor of Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1), a key enzyme in the adaptive immune response. nih.gov The design of DG013A and its analogues often involves structure-based approaches, utilizing crystal structures of the target enzyme to optimize ligand binding. nih.gov

Table 1: Examples of Phosphinic Pseudopeptides and their Synthetic Approaches

| Compound/Class | Description | Synthetic Strategy | Key Features |

|---|---|---|---|

| Phosphinic dipeptide isosteres | Dipeptides where the amide bond is replaced by a phosphinic acid linkage. | Diastereoselective P-Michael addition of chiral aminophosphinic acids to acrylates. researchgate.net | Allows for high diastereoselectivity without chiral auxiliaries. researchgate.net |

| Phosphinic dipeptides | Building blocks for more complex phosphinopeptidic inhibitors. nih.gov | Tandem esterification of α-aminophosphinic and acrylic acids under silylating conditions followed by a P-Michael reaction. nih.gov | Enables the isolation of biologically relevant diastereoisomers by simple crystallization. nih.gov |

| DG013A | A pseudotripeptide phosphinic acid inhibitor of ERAP1. nih.gov | Stereoselective synthesis of the crucial phosphinic acid intermediate. nih.gov | Designed to mimic the transition state of peptide cleavage by ERAP1. nih.gov |

| Aminoalkyl-H-phosphinic acids | Analogues of carboxylic amino acids. | Phospha-Mannich reaction of hypophosphorous acid with secondary amines and formaldehyde. rsc.org | The reaction is often clean and high-yielding, particularly with more basic amines. rsc.org |

Fluorinated Analogues of this compound as Chemical Tools

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties. Fluorination can enhance metabolic stability, improve binding affinity, and alter lipophilicity and cell permeability. While specific examples of fluorinated analogues of this compound are not extensively detailed in the provided search results, the general principles of using fluorinated building blocks in chemical biology are well-established.

The synthesis of fluorinated analogues would likely involve the use of fluorinated starting materials in the established synthetic routes for phosphinic acids and their peptide derivatives. For instance, a fluorinated version of isovaleraldehyde (B47997) could potentially be used in a phospha-Mannich reaction to introduce a fluorinated leucine-like side chain. The strategic placement of fluorine atoms on the alkyl side chain or on adjacent aromatic moieties in more complex derivatives could be explored to fine-tune the properties of the resulting research probes.

Conjugation Strategies for Enhanced Research Utility (e.g., fluorescent labels, affinity tags)

To enhance the utility of this compound derivatives as research probes, they are often conjugated to reporter molecules such as fluorescent labels or affinity tags. These conjugations allow for the visualization, tracking, and isolation of the target enzymes and their associated protein complexes.

Fluorescent Labels: Attaching a fluorescent dye to a phosphinic acid inhibitor enables researchers to visualize the localization of the target enzyme within cells using techniques like fluorescence microscopy. The choice of fluorophore depends on the specific application, with considerations for brightness, photostability, and spectral properties to avoid overlap with endogenous fluorescence. The conjugation chemistry typically involves linking the fluorophore to a reactive handle on the inhibitor, such as a primary amine or a carboxylic acid, which can be incorporated during the synthesis of the phosphinic acid derivative.

Affinity Tags: Affinity tags are small molecules or proteins that can be appended to the phosphinic acid probe to facilitate its purification and the identification of its binding partners. Common affinity tags include biotin (B1667282) and polyhistidine (His-tag).